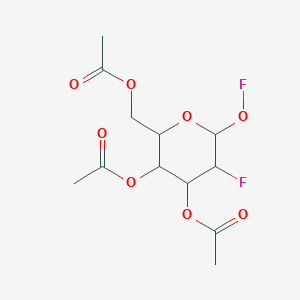
2'-O-(叔丁基二甲基甲硅烷基)-3'-O-(苯氧硫代羰基)-5'-O-三苯甲基尿苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2’-O-(tert-Butyldimethylsilyl)-3’-O-(phenoxythioncarbonyl)-5’-O-trityluridine” is a synthetic nucleoside used in the synthesis of RNA . It has been shown to be resistant to heat and both acidic and basic conditions . It can be used for modifications of oligonucleotides and as a convenient sealant for the synthesis of DNA, RNA .
Synthesis Analysis
The synthesis of this compound involves the use of beta-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl protection of the ribose 2’-hydroxyl group . The use of 2.5 eq. imidazole with 1.2 eq. of TBDMS-Cl and dimethylformamide as solvent proved to be effective, and resulted in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield .Molecular Structure Analysis
The molecular formula of this compound is C36H44N2O8Si . It contains two methyl groups and a tert-butyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are typically associated with the protection and deprotection of the 2’-hydroxyl group in the ribose sugar during the synthesis of RNA . The tert-butyldimethylsilyloxy group is ca. 10^4 times more hydrolytically stable and holds more promise for such applications .Physical And Chemical Properties Analysis
The molecular weight of this compound is 660.83 g/mol . It is a solid at room temperature .科学研究应用
Synthesis of Modified RNA Molecules
This compound is instrumental in the synthesis of modified RNA molecules. The tert-butyldimethylsilyl (TBDMS) group is used to protect the 2’-hydroxyl group during the chemical synthesis of RNA. This protection is crucial to prevent unwanted reactions and maintain the integrity of the RNA structure during synthesis. Once the synthesis is complete, the TBDMS group can be removed under mild acidic conditions, leaving the RNA intact .
Study of Nucleotide Analogs
Researchers use this compound to study the properties of nucleotide analogs. By incorporating the compound into oligonucleotides, scientists can investigate how changes to the nucleotide structure affect the stability, hybridization, and biological activity of RNA. This research has implications for understanding RNA function and designing RNA-based therapeutics .
Development of RNA-based Therapeutics
The compound’s ability to introduce modifications into RNA makes it valuable for developing RNA-based therapeutics. Modified RNAs can have increased stability, reduced immunogenicity, and improved pharmacokinetics, making them more effective as therapeutic agents. This compound helps in creating such modifications, which are essential for therapeutic applications .
RNA Interference Studies
In RNA interference (RNAi) studies, this compound is used to synthesize siRNAs with specific modifications that can enhance their stability and efficacy. The modifications can also reduce off-target effects, making siRNA treatments more precise and reducing potential side effects .
Structural and Functional Analysis of RNA
The compound is used to prepare RNA for structural and functional analyses, such as NMR spectroscopy and X-ray crystallography. The modifications introduced by the compound can facilitate the study of RNA folding, dynamics, and interactions with proteins and other molecules .
Chemical Biology and Probe Design
In chemical biology, this compound is used to design probes that can selectively bind to RNA. These probes can be used to visualize RNA in cells, track RNA movement, and study RNA-protein interactions. The compound’s modifications can improve the specificity and binding affinity of these probes .
作用机制
Target of Action
The primary target of 2’-O-(tert-Butyldimethylsilyl)-3’-O-(phenoxythioncarbonyl)-5’-O-trityluridine is the ribose 2’-hydroxyl group in the synthesis of ribonucleic acid (RNA) .
Mode of Action
This compound acts as a protecting group during the solid-phase synthesis of RNA . It interacts with the ribose 2’-hydroxyl group, providing protection during the synthesis process . This protection allows for the efficient coupling of phosphoramidite monomers to the 5’-hydroxyl group of the support-bound oligonucleotide .
Biochemical Pathways
The compound is involved in the β-cyanoethyl phosphoramidite chemistry pathway, which is used for the solid-phase synthesis of RNA . After the synthesis is complete, the compound is removed in a stepwise deprotection process, which involves the removal of the nucleobase, phosphate, and ribose protecting groups .
Pharmacokinetics
Instead, it is used in a controlled laboratory setting for the specific purpose of RNA synthesis .
Result of Action
The use of 2’-O-(tert-Butyldimethylsilyl)-3’-O-(phenoxythioncarbonyl)-5’-O-trityluridine results in the successful synthesis of RNA . The compound’s protective action ensures the integrity of the RNA molecule during synthesis, allowing for the production of high-quality RNA .
Action Environment
The action of this compound is influenced by the conditions under which RNA synthesis is carried out. For instance, the efficiency of the coupling process can be affected by the activation of phosphoramidite monomers . Additionally, the deprotection process is carried out using optimized protocols, which can vary depending on specific requirements .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '2'-O-(tert-Butyldimethylsilyl)-3'-O-(phenoxythioncarbonyl)-5'-O-trityluridine' involves the protection of the 2'-, 3'-, and 5'-hydroxyl groups of uridine, followed by selective deprotection and coupling reactions to introduce the tert-butyldimethylsilyl, phenoxythioncarbonyl, and trityl groups.", "Starting Materials": [ "Uridine", "Tert-butyldimethylsilyl chloride", "Triethylamine", "Phenoxythiocarbonyl chloride", "Trityl chloride", "Dimethylaminopyridine", "Diisopropylethylamine", "Acetic anhydride", "Pyridine", "Chloroform", "Methanol", "Ethyl acetate", "Hexanes" ], "Reaction": [ "Protection of 2'-, 3'-, and 5'-hydroxyl groups of uridine using tert-butyldimethylsilyl chloride and triethylamine in chloroform", "Deprotection of 2'-hydroxyl group using acetic anhydride and pyridine in methanol", "Coupling of phenoxythiocarbonyl chloride to the 3'-hydroxyl group using dimethylaminopyridine and diisopropylethylamine in chloroform", "Deprotection of 5'-hydroxyl group using trityl chloride and triethylamine in chloroform", "Coupling of trityl chloride to the 5'-hydroxyl group using dimethylaminopyridine and diisopropylethylamine in chloroform" ] } | |
CAS 编号 |
130860-11-6 |
产品名称 |
2'-O-(tert-Butyldimethylsilyl)-3'-O-(phenoxythioncarbonyl)-5'-O-trityluridine |
分子式 |
C₄₁H₄₄N₂O₇SSi |
分子量 |
736.95 |
同义词 |
2’-O-[(1,1-Dimethylethyl)dimethylsilyl]-5’-O-(triphenylmethyl)uridine 3’-(O-Phenyl carbonothioate); |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)
![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)

![N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1139846.png)
